molecular formula C22H21N3O4S2 B12872173 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid CAS No. 31994-53-3

4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

Cat. No.: B12872173
CAS No.: 31994-53-3
M. Wt: 455.6 g/mol
InChI Key: BGUFNHOQYFNSKN-IWXNDQKYSA-N
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Description

4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves several steps:

  • Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form 3-ethyl-1,3-benzothiazol-2-ylidene.

  • Formation of the Pyrazole Ring: : The next step involves the formation of the pyrazole ring. This can be done by reacting the benzothiazole derivative with hydrazine hydrate and acetylacetone under reflux conditions to form the pyrazole ring.

  • Formation of the Sulfonic Acid Group: : The final step involves the introduction of the sulfonic acid group. This can be achieved by sulfonation of the benzene ring using concentrated sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-mercaptobenzothiazole.

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethylpyrazole.

    Sulfonic Acid Derivatives: Compounds with similar sulfonic acid groups, such as p-toluenesulfonic acid.

Uniqueness

4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

31994-53-3

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C22H21N3O4S2/c1-4-24-18-7-5-6-8-19(18)30-20(24)13-14(2)21-15(3)23-25(22(21)26)16-9-11-17(12-10-16)31(27,28)29/h5-13H,4H2,1-3H3,(H,27,28,29)/b20-13-,21-14+

InChI Key

BGUFNHOQYFNSKN-IWXNDQKYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C(=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)\C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C

Origin of Product

United States

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